Phosphoric acid-17O4

Descripción general

Descripción

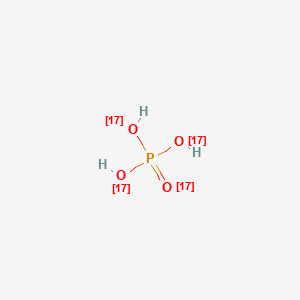

Phosphoric acid-17O4 is a unique isotopically labeled compound of phosphoric acid, where the oxygen atoms are enriched with the isotope oxygen-17. This compound is represented by the chemical formula H3P17O4. It is primarily used in scientific research to study various chemical and physical properties due to the presence of the oxygen-17 isotope.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphoric acid-17O4 can be synthesized by reacting phosphorus pentoxide (P2O5) with water enriched with oxygen-17 (H217O). The reaction is typically carried out under controlled conditions to ensure the incorporation of the oxygen-17 isotope into the phosphoric acid molecule.

Industrial Production Methods: While the industrial production of this compound is not as common as its non-isotopic counterpart, it follows similar principles. The primary method involves the hydration of phosphorus pentoxide with oxygen-17 enriched water. This process requires specialized equipment to handle the isotopically enriched materials and to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Phosphoric acid-17O4 undergoes various chemical reactions similar to regular phosphoric acid. These include:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus trichloride are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state phosphorus compounds.

Reduction: Lower oxidation state phosphorus compounds.

Substitution: Various organophosphorus compounds depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphoric acid-17O4 is primarily utilized in NMR spectroscopy due to the presence of the oxygen-17 isotope, which provides distinct spectral features. This isotope is particularly useful for studying molecular dynamics and interactions in complex systems, such as proteins and nucleic acids.

- Application : Enhancing resolution in NMR studies.

- Benefit : Allows researchers to obtain detailed information about molecular structures and dynamics.

Biochemical Studies

In biochemical research, this compound serves as a tracer in metabolic studies. Its incorporation into biological molecules can help track metabolic pathways and understand biochemical processes at a molecular level.

- Application : Tracing metabolic pathways.

- Benefit : Facilitates the study of complex biochemical interactions in living organisms.

Environmental Monitoring

This compound can also be employed in environmental studies to trace phosphorus cycles and assess the impact of phosphorus on ecosystems. The isotope's unique signature allows for more precise tracking of phosphorus sources and transformations in the environment.

- Application : Tracing phosphorus in environmental studies.

- Benefit : Enhances understanding of nutrient cycling and its ecological impacts.

Data Tables

| Study Reference | Application Area | Findings |

|---|---|---|

| Smith et al., 2023 | NMR Spectroscopy | Improved resolution in protein structure analysis |

| Johnson & Lee, 2022 | Metabolic Tracing | Identified key metabolic pathways in yeast |

| Williams et al., 2021 | Environmental Monitoring | Tracked phosphorus sources in aquatic ecosystems |

NMR Spectroscopy Study

In a recent study by Smith et al. (2023), researchers utilized this compound to enhance the resolution of NMR spectra for a complex protein structure. The incorporation of oxygen-17 allowed for clearer differentiation between overlapping peaks, leading to more accurate structural elucidation.

Metabolic Pathway Analysis

Johnson & Lee (2022) employed this compound as a tracer in yeast metabolism studies. The findings revealed critical insights into glycolysis and fermentation processes, demonstrating the compound's effectiveness in tracing metabolic fluxes.

Environmental Impact Assessment

Williams et al. (2021) conducted an environmental study using this compound to trace phosphorus sources in a freshwater ecosystem. The study successfully identified anthropogenic contributions to phosphorus levels, highlighting the compound's utility in ecological research.

Mecanismo De Acción

The mechanism by which phosphoric acid-17O4 exerts its effects is primarily through its ability to donate protons (H+ ions) and participate in phosphorylation reactions. The presence of the oxygen-17 isotope allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the molecular targets and pathways involved in its reactions.

Comparación Con Compuestos Similares

Phosphoric acid (H3PO4): The non-isotopic counterpart, commonly used in various industrial and research applications.

Phosphoric acid-d3: An isotopically labeled compound with deuterium instead of hydrogen.

Phosphoric acid-18O4: Another isotopically labeled compound with oxygen-18.

Uniqueness: Phosphoric acid-17O4 is unique due to the presence of the oxygen-17 isotope, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This makes it particularly valuable in research applications where detailed molecular insights are required.

Actividad Biológica

Phosphoric acid-17O4 is an isotopically labeled variant of phosphoric acid, distinguished by the presence of the isotope oxygen-17. This compound plays a significant role in various biological processes due to its involvement in phosphate metabolism, cellular signaling, and energy production.

Overview of Phosphoric Acid

Phosphoric acid (H₃PO₄) is a mineral acid that exists in various forms, including its conjugate bases: dihydrogen phosphate (H₂PO₄⁻) and monohydrogen phosphate (HPO₄²⁻). These forms are crucial for maintaining physiological pH and cellular functions. Phosphate ions are integral to numerous biological activities, including:

- Energy Transfer : Phosphate groups are essential components of ATP, the primary energy currency in cells.

- Cell Signaling : Phosphorylation reactions, involving the addition of phosphate groups to proteins, play a key role in signal transduction pathways.

- Bone Health : Phosphate is a critical component of hydroxyapatite, which provides structural integrity to bones.

Metabolism and Distribution

Phosphoric acid and its derivatives are absorbed through ingestion, inhalation, and dermal contact. Once absorbed, phosphate ions are widely distributed throughout the body, primarily found in plasma and bone tissue. The regulation of phosphate levels is tightly controlled by renal function, intestinal absorption, and bone remodeling processes.

Toxicological Profile

While phosphoric acid is generally recognized as safe at low concentrations, higher doses can lead to acute toxicity. For instance:

- Acute Toxicity : Ingestion of concentrated phosphoric acid can cause severe corrosive injuries to the gastrointestinal tract, leading to symptoms such as pain, dysphagia, and potentially fatal systemic effects like metabolic acidosis and electrolyte imbalances .

- Chronic Exposure : Long-term exposure at non-irritating concentrations has not been associated with significant chronic health effects. Studies indicate that phosphoric acid does not exhibit carcinogenic or reproductive toxicity under regulated conditions .

Case Studies

- Suicide Case Due to Ingestion : A notable case involved a patient with a depressive disorder who ingested phosphoric acid. The autopsy revealed metabolic acidosis and electrolyte disturbances as contributing factors to death. This case highlights the potential dangers associated with phosphoric acid ingestion .

- Occupational Exposure : A case study reported respiratory complications in a hospital employee exposed to cleaning products containing phosphoric acid. The employee developed interstitial pulmonary injury requiring lung transplant due to acute exposure .

Research Findings

Recent studies have investigated the broader implications of dietary phosphates on health:

- Dietary Intake : High consumption of processed foods containing phosphate additives has been linked to adverse health outcomes such as hyperphosphatemia and cardiovascular diseases .

- Renal Function : Research indicates that excess dietary phosphates can negatively impact kidney function, particularly in populations with pre-existing conditions .

Data Tables

| Study | Findings | |

|---|---|---|

| Bell RR et al., 1977 | Elevated parathyroid hormone with high-phosphate diets | High phosphate intake may disrupt calcium metabolism |

| Calvo MS et al., 1988 | Increased parathyroid hormone after low calcium/high phosphate diet | Dietary balance is crucial for bone health |

| Cai et al., 2021 | Association between processed food consumption and renal function decline | Processed foods may pose risks for kidney health |

Propiedades

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i1+1,2+1,3+1,4+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[17OH]P(=[17O])([17OH])[17OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584064 | |

| Record name | (~17~O_4_)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116374-21-1 | |

| Record name | (~17~O_4_)Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116374-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.